molecular formula C18H12N6O4 B2795177 2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-32-9

2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2795177
CAS No.: 1396865-32-9
M. Wt: 376.332
InChI Key: YGXDGDIZALGZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H12N6O4 and its molecular weight is 376.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-(2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a derivative of both chromene and tetrazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chromene moiety linked to a tetrazole ring, which enhances its pharmacological profile. The chromene structure is recognized for its role in various biological activities, including anticancer and antimicrobial effects, while tetrazoles are known for their ability to interact with biological targets.

Anticancer Activity

Research indicates that compounds containing the chromene scaffold demonstrate significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. For instance, studies have shown that related compounds can induce caspase-dependent apoptosis and cell cycle arrest in the G2/M phase, effectively reducing cell proliferation in various cancer cell lines .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeMechanism of ActionReference
This compoundVariousInhibition of tubulin polymerization
Related Chromene DerivativesBreast, LungCaspase activation
Tetrazole DerivativesLeukemiaCell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been highlighted in various studies. The presence of the tetrazole ring is crucial for enhancing the antimicrobial efficacy against a range of pathogens. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, which is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Table 2: Antimicrobial Efficacy

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)Reference
This compoundGram-positive32 µg/mL
Tetrazole DerivativesGram-negative64 µg/mL

Antidiabetic Activity

Recent findings suggest that this compound may also exhibit antidiabetic properties. The mechanism is thought to involve the modulation of glucose uptake and insulin sensitivity. Compounds with similar structures have been shown to inhibit α-glucosidase activity, thereby reducing postprandial blood glucose levels .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromene and tetrazole components significantly influence biological activity. Substituents on the phenyl ring can enhance potency and selectivity towards specific biological targets. For instance, introducing electron-withdrawing groups has been associated with increased anticancer activity .

Table 3: Structure-Activity Relationships

ModificationEffect on ActivityReference
Electron-withdrawing groups on phenyl ringIncreased potency against cancer cells
Alkyl substitutions on tetrazole ringEnhanced antimicrobial properties

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of chromene derivatives demonstrated that modifications at the C5 position significantly improved anticancer efficacy against MCF-7 breast cancer cells. The lead compound showed an IC50 value of 15 µM, indicating strong potential for further development .
  • Case Study on Antimicrobial Efficacy : A set of tetrazole derivatives was tested against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 16 µg/mL against S. aureus, showcasing the effectiveness of structural modifications in enhancing antibacterial activity .

Properties

IUPAC Name

2-[4-[(2-oxochromene-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O4/c19-15(25)16-21-23-24(22-16)12-7-5-11(6-8-12)20-17(26)13-9-10-3-1-2-4-14(10)28-18(13)27/h1-9H,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXDGDIZALGZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.